Product packaging for 2-(2-methoxyphenoxy)butanamide(Cat. No.:)

2-(2-methoxyphenoxy)butanamide

Cat. No.: B4847974
M. Wt: 209.24 g/mol
InChI Key: BWGMKFSSGONEPM-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)butanamide is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It serves as a valuable chemical intermediate and scaffold in medicinal chemistry and pharmacological research. Scientific literature indicates that the core phenoxybutanamide structure is a key pharmacophore in the development of bioactive molecules. Compounds based on this scaffold have been investigated as high-affinity, chiral ligands for melatonin (MT1 and MT2) receptors, which are relevant to the study of circadian rhythms, sleep, and neurodegenerative disorders . Furthermore, structural analogs of this compound have been incorporated into advanced biomaterials research, demonstrating its utility in the synthesis of components for strongly adhesive, hemostatic hydrogels used in repairing arterial and cardiac wounds . As a building block, it enables researchers to explore a range of biological activities and develop novel therapeutic candidates or functional biomaterials. This product is provided as a high-purity chemical reference standard. It is intended for research and development purposes in a controlled laboratory environment. This compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B4847974 2-(2-methoxyphenoxy)butanamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-8(11(12)13)15-10-7-5-4-6-9(10)14-2/h4-8H,3H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGMKFSSGONEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)OC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target molecule is critically dependent on the efficient preparation of its constituent precursors. These precursors must possess the necessary functional groups poised for the key bond-forming reactions.

The primary precursors for the synthesis of 2-(2-methoxyphenoxy)butanamide are a phenoxy component and a butanamide component.

For the phenoxy portion, guaiacol (B22219) (2-methoxyphenol) serves as the fundamental starting material. Its synthesis is well-established, often involving the methylation of catechol.

The butanamide fragment can be approached in several ways. One common method involves the derivatization of butanoic acid. For instance, 2-bromobutanoic acid can be synthesized from butanoic acid via alpha-bromination, typically using bromine in the presence of a catalyst like phosphorus tribromide (the Hell-Volhard-Zelinsky reaction). This introduces a leaving group at the 2-position, which is crucial for subsequent etherification. This 2-bromobutanoic acid can then be converted to 2-bromobutanamide (B1267324) through reaction with a suitable aminating agent, often after activation to the corresponding acyl chloride.

Alternatively, (S)-2-aminobutanamide can be prepared from 2-aminobutyric acid. This involves the protection of the amino group, activation of the carboxylic acid, and subsequent amidation, followed by deprotection. A method for synthesizing (S)-2-aminobutanamide involves using 2-aminobutyric acid as a raw material, which is then subjected to amidation. google.com Another patented method describes the preparation of S-2-amino-butanamide starting from hydrogen cyanide, ammonia (B1221849), and n-propionaldehyde to form 2-aminobutyronitrile, which is then hydrolyzed. google.com

A third approach involves the synthesis of 2-(2-methoxyphenoxy)acetic acid . This can be achieved by reacting guaiacol with a haloacetic acid derivative, such as ethyl chloroacetate, under basic conditions, followed by hydrolysis of the ester.

Further functionalization of the butanoic acid and aniline (B41778) (if used as a precursor to the amide) moieties is essential to facilitate the key bond-forming steps.

As mentioned, the alpha-bromination of butanoic acid is a key derivatization, installing a reactive handle for the subsequent etherification step. The conversion of the resulting 2-bromobutanoic acid to its corresponding amide, 2-bromobutanamide, is another critical functionalization. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with ammonia.

Should a route involving an aniline precursor be considered (though less direct for this specific target), the derivatization would involve acylation with a suitably functionalized butanoyl group.

Carbon-Oxygen Bond Formation Reactions

The formation of the ether linkage between the phenoxy and butanamide moieties is a pivotal step in the synthesis.

The Williamson ether synthesis is a classic and highly effective method for forming the C-O bond. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, this can be applied in two ways:

Route A: Reaction of the sodium salt of guaiacol (sodium 2-methoxyphenoxide) with a 2-halobutanamide (e.g., 2-bromobutanamide). The phenoxide is generated by treating guaiacol with a strong base such as sodium hydride or sodium hydroxide (B78521).

Route B: Reaction of a 2-hydroxybutanamide (B2969942) with a methylating agent to introduce the methoxy (B1213986) group, although this is a less common and likely more complex route for this specific target.

The Williamson ether synthesis is a versatile and widely used method for preparing ethers.

For the C-O bond formation, the phenol (B47542) (guaiacol) must be activated to enhance its nucleophilicity. This is typically achieved by deprotonation with a base to form the more nucleophilic phenoxide ion. Common bases used for this purpose include sodium hydroxide, potassium carbonate, or sodium hydride. The choice of base and solvent can influence the reaction rate and yield. The reaction of 2-methoxyphenol with 2-chloroethanol (B45725) in a strong base like sodium hydroxide is a documented method for forming a related ether linkage. niscpr.res.in

Modern coupling reactions, such as the Ullmann condensation, can also be employed for the formation of diaryl ethers, and variations of this reaction can be adapted for the synthesis of alkyl aryl ethers. These reactions often utilize a copper catalyst to facilitate the coupling of an aryl halide with an alcohol.

Amide Bond Formation Strategies

The formation of the amide bond is the final key step in an alternative synthetic route. Amide bonds are typically formed by the reaction of a carboxylic acid or its derivative with an amine.

If the synthetic strategy involves first forming the ether linkage to create 2-(2-methoxyphenoxy)butanoic acid , this intermediate would then be coupled with ammonia to form the final product. Direct amidation of a carboxylic acid with ammonia requires high temperatures to drive off the water formed. youtube.com

A more common and milder approach is to first activate the carboxylic acid. This can be achieved by converting the carboxylic acid into a more reactive derivative, such as:

Acyl chloride: Reaction of 2-(2-methoxyphenoxy)butanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the highly reactive acyl chloride. This can then be reacted with ammonia or an amine to form the amide. youtube.com

Acyl azide (B81097): The Curtius rearrangement, which proceeds through an acyl azide intermediate, can also be used to form amides, although it is more commonly used for the synthesis of amines.

Mixed anhydrides: Activation of the carboxylic acid with a chloroformate can form a mixed anhydride, which readily reacts with amines.

Coupling reagents: A wide variety of coupling reagents are available to facilitate amide bond formation under mild conditions. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium-based reagents like BOP reagent and PyBOP. Boronic acid derivatives have also been shown to be effective catalysts for direct amidation. organic-chemistry.org

The reaction of an ester with an amine or ammonia can also lead to the formation of an amide, but this reaction is often slower than using an acyl chloride. youtube.com

Summary of Synthetic Approaches

RouteKey IntermediateKey Reactions
Etherification First 2-bromobutanamideWilliamson Ether Synthesis
Amidation First 2-(2-methoxyphenoxy)butanoic acidAmide Coupling

The choice of synthetic route would depend on factors such as the availability of starting materials, the desired scale of the reaction, and the need for stereochemical control if a specific enantiomer is targeted.

Industrial Scale Synthetic Approaches

Optimization of Reaction Conditions for Scalability

A primary and logical route for the synthesis of this compound is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of guaiacol (sodium 2-methoxyphenoxide) would be reacted with a 2-halobutanamide, such as 2-bromobutanamide.

The key reaction is as follows: Guaiacol + Base → Sodium 2-methoxyphenoxide Sodium 2-methoxyphenoxide + 2-Bromobutanamide → this compound + Sodium Bromide

For successful and efficient scaling of this synthesis, several reaction parameters must be meticulously optimized. These include the choice of base, solvent, temperature, and reaction time.

Base Selection: A variety of bases can be employed to deprotonate the phenolic hydroxyl group of guaiacol. Common choices include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). orgsyn.org For large-scale synthesis, factors such as cost, safety, and ease of handling are paramount. While sodium hydride is highly effective, its pyrophoric nature presents handling challenges on an industrial scale. masterorganicchemistry.com Potassium carbonate is a milder, safer, and more cost-effective option, though it may require higher temperatures and longer reaction times.

Solvent System: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often favored for Williamson ether synthesis as they effectively solvate the cation of the alkoxide, leaving the alkoxide ion more nucleophilic. chem-station.com The choice of solvent for scalability will also depend on its boiling point, toxicity, and ease of removal and recycling.

Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions, such as elimination or decomposition of the product. Optimization involves finding the ideal temperature that provides a high yield in a reasonable timeframe without significant impurity formation.

To illustrate the optimization process, a hypothetical study is presented in the table below, examining the impact of different bases and solvents on the yield of this compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound This table presents illustrative data for educational purposes and does not reflect actual experimental results.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOHEthanol801265
2K₂CO₃DMF100885
3NaHTHF60492
4K₂CO₃Acetonitrile801078

From this hypothetical data, the combination of potassium carbonate in DMF at 100°C (Entry 2) presents a good balance of high yield with safer and more practical reagents for large-scale production compared to sodium hydride.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers several advantages over traditional batch processing, particularly for scalability, safety, and process control. researchgate.net The synthesis of this compound via the Williamson ether synthesis is well-suited for adaptation to a flow process.

A typical flow setup would involve two separate inlet streams. One stream would contain a solution of guaiacol and a base in a suitable solvent, while the second stream would contain a solution of 2-bromobutanamide in the same solvent. These streams would be pumped at precise flow rates into a heated reactor coil or a packed-bed reactor where the reaction occurs. The product stream would then continuously exit the reactor and could be directed to an in-line purification system.

The benefits of a continuous flow approach for this synthesis include:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with exothermic reactions or the handling of hazardous materials.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heating and mixing, leading to more consistent reaction conditions and potentially higher yields.

Rapid Optimization: Process parameters such as temperature, residence time (the time reactants spend in the reactor), and stoichiometry can be quickly varied to find the optimal conditions.

Scalability: Production can be scaled up by simply running the flow system for longer periods or by "numbering up" (running multiple flow reactors in parallel).

The following table illustrates a hypothetical optimization of the continuous flow synthesis of this compound.

Table 2: Continuous Flow Synthesis of this compound - Parameter Optimization This table presents illustrative data for educational purposes and does not reflect actual experimental results.

EntryFlow Rate (mL/min)Temperature (°C)Residence Time (min)Throughput (g/h)Yield (%)
10.5120205.888
21.01201010.580
30.5140206.294
41.01401011.890

The illustrative data suggests that a higher temperature of 140°C leads to increased yields. While a higher flow rate increases throughput, it may slightly decrease the yield due to the shorter residence time.

Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. wikipedia.orgwikipedia.org The this compound scaffold could potentially be synthesized or incorporated into larger molecules using MCRs such as the Ugi or Passerini reactions.

Ugi Reaction: The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org To generate a scaffold related to this compound, one could envision a reaction using 2-(2-methoxyphenoxy)butanoic acid as the carboxylic acid component.

A possible Ugi reaction could be: 2-(2-methoxyphenoxy)butanoic acid + Aldehyde + Amine + Isocyanide → Ugi Product

This would result in a more complex molecule containing the desired this compound substructure. The diversity of commercially available aldehydes, amines, and isocyanides would allow for the rapid generation of a library of compounds based on this core scaffold.

Passerini Reaction: The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, 2-(2-methoxyphenoxy)butanoic acid could serve as the carboxylic acid component.

A potential Passerini reaction would be: 2-(2-methoxyphenoxy)butanoic acid + Aldehyde + Isocyanide → Passerini Product

The product would be an α-acyloxy amide where the acyl group is derived from 2-(2-methoxyphenoxy)butanoic acid.

Stereochemical Investigations and Control

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Several established techniques can be applied for the enantiomeric separation of chiral butanamides. These methods are broadly categorized into crystallization, chromatography, and enzymatic resolution. nih.govrsc.org

Classical resolution via diastereomeric crystallization is a widely used industrial method. nih.gov This technique involves reacting the racemic amide (or a corresponding amine or carboxylic acid precursor) with a chiral resolving agent to form a pair of diastereomeric salts. These salts, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wvu.edu After separation, the resolving agent is removed to yield the pure enantiomers. A pertinent example, though not for the title compound specifically, is the resolution of brivaracetam, a related butanamide derivative. In a patented method, the racemic compound (R,S)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide is co-crystallized with D-tartaric acid. google.com This forms a diastereomeric salt with one enantiomer, which precipitates from the solution and can be isolated, while the other remains in the mother liquor. google.com

Chiral chromatography offers a powerful analytical and preparative tool for separating enantiomers. sioc-journal.cnscienceopen.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. wvu.edu High-performance liquid chromatography (HPLC) with CSPs is a common approach for both analyzing enantiomeric purity and for isolating enantiomers on a larger scale. americanpharmaceuticalreview.com

Enzymatic resolution leverages the high stereoselectivity of enzymes. Lipases, for instance, can catalyze the enantioselective acylation or hydrolysis of amides or their precursors, preferentially reacting with one enantiomer and leaving the other untouched, thereby allowing for their separation. purechemistry.orgnih.govnih.gov

Resolution TechniquePrincipleCommon Application
Diastereomeric CrystallizationFormation of separable diastereomeric salts with a chiral resolving agent.Industrial-scale separation of racemates. nih.gov
Chiral Chromatography (e.g., HPLC)Differential interaction of enantiomers with a chiral stationary phase. wvu.eduAnalytical and preparative separation. americanpharmaceuticalreview.com
Enzymatic ResolutionEnzyme-catalyzed stereoselective transformation of one enantiomer.Synthesis of enantiopure compounds under mild conditions. nih.gov

Absolute and Relative Stereochemistry Determination Methodologies

Determining the precise three-dimensional arrangement of atoms, known as the absolute configuration (e.g., R or S), is a critical step in stereochemical analysis.

X-ray crystallography is considered the most definitive method for determining absolute configuration. purechemistry.org This technique requires a single crystal of an enantiomerically pure compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional electron density map can be generated, revealing the exact spatial arrangement of every atom. ed.ac.uk For molecules containing only light atoms (C, H, N, O), the determination can be challenging, but the presence of a heavier atom or the use of specialized techniques can provide an unambiguous assignment. nih.goved.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, often used when suitable crystals cannot be obtained. purechemistry.org The absolute configuration can be determined by derivatizing the chiral compound with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomers. These diastereomers will exhibit distinct NMR spectra, and analysis of the chemical shift differences (Δδ) can be used to deduce the absolute configuration of the original molecule. sioc-journal.cn

Chiroptical spectroscopy methods, which measure the differential interaction of chiral molecules with polarized light, are also widely used. researchgate.net These include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). The experimental spectrum of an unknown enantiomer is compared with the spectrum predicted by quantum-chemical calculations for a known configuration (e.g., the R-enantiomer). purechemistry.org A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. researchgate.net

For particularly challenging cases, the crystalline sponge method has emerged as a novel technique. It allows for the crystallographic analysis of compounds that are difficult to crystallize on their own by absorbing them into a pre-formed, porous crystalline host. nih.gov

Asymmetric Synthesis of Chiral Centers

To avoid the inherent 50% loss in chiral resolution, asymmetric synthesis aims to directly create the desired enantiomer in excess. This is typically achieved using chiral catalysts or auxiliaries.

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. scienceopen.com In the context of butanamide formation, this could involve the asymmetric hydrogenation of a corresponding unsaturated precursor or the enantioselective alkylation of an enolate. A recently developed strategy for the synthesis of chiral amides involves the co-catalyzed N-H insertion of a carbene into a primary amide. nih.gov In one study, a combination of an achiral dirhodium catalyst and a chiral squaramide organocatalyst was used to achieve the N-alkylation of primary amides with excellent yields and enantioselectivities. nih.gov The squaramide catalyst is believed to control the enantioselectivity by mediating the proton transfer step through non-covalent interactions. nih.gov Such methodologies represent a state-of-the-art approach for the potential asymmetric synthesis of 2-(2-methoxyphenoxy)butanamide.

Chiral ligands are organic molecules that coordinate to a metal center to create a chiral catalyst. researchgate.net The design and synthesis of new chiral ligands is a central theme in asymmetric catalysis. academie-sciences.fr For many years, C₂-symmetric ligands, which possess a twofold axis of rotation, were considered "privileged structures" due to their frequent success in a wide range of reactions. nih.govacademie-sciences.fr More recently, non-symmetrical ligands, such as P,N-ligands (e.g., PHOX), have been shown to be highly effective, in some cases outperforming traditional symmetric ligands. nih.gov The choice of ligand is critical and often specific to the reaction type. For the synthesis of a chiral butanamide, a metal catalyst bearing a well-designed chiral ligand could be employed in reactions such as asymmetric hydrogenation or conjugate addition to set the stereocenter with high fidelity.

Asymmetric StrategyKey ComponentMechanism Principle
Enantioselective OrganocatalysisChiral Organic Molecule (e.g., Squaramide)Activation of substrate through non-covalent interactions (e.g., hydrogen bonding). nih.gov
Metal CatalysisChiral Ligand + Metal CenterCreation of a chiral pocket around the metal's active site to control substrate approach. nih.gov

Conformational Analysis and Stereoisomerism (theoretical)

Conformational analysis is the study of the different spatial arrangements (conformations or conformers) of a molecule that can be interconverted by rotation about single bonds. auremn.org.br For this compound, significant conformational flexibility is expected due to several rotatable single bonds. A full analysis would involve mapping the potential energy surface by calculating the energy of the molecule as a function of its dihedral angles. mdpi.com

The rotation around any single bond is not entirely free but is associated with an energy cost, known as the rotational barrier. masterorganicchemistry.com The most stable conformations correspond to energy minima on the potential energy surface, while transition states between them represent energy maxima. auremn.org.br

For this compound, key rotations that define its conformational landscape include:

Rotation around the C2-C3 bond of the butanamide chain: Similar to butane, staggered conformations (gauche and anti) will be energy minima, while eclipsed conformations will be energy maxima. masterorganicchemistry.com The relative stability of the gauche and anti conformers will be influenced by steric interactions between the ethyl group and the C1-carbonyl/amide group.

Rotation around the C(aryl)-O(ether) bond: The barrier to this rotation is influenced by the steric hindrance between the ether oxygen and the ortho-substituent on the phenyl ring (in this case, a hydrogen) and the potential for electronic interactions between the oxygen lone pairs and the aromatic pi-system.

Rotation around the O(ether)-C(butanamide) bond: This rotation will determine the orientation of the bulky methoxyphenoxy group relative to the butanamide backbone.

Chirality at Carbon and Nitrogen Centers

The molecular structure of this compound contains multiple features that are of significant interest in stereochemical analysis. These include a classical point stereocenter at a carbon atom and the potential for axial chirality arising from restricted bond rotation, which can involve the amide nitrogen atom. The interplay of these stereogenic elements is crucial for understanding the molecule's three-dimensional structure and its interactions in a chiral environment.

Chirality at the C2 Carbon

The most evident stereogenic feature of this compound is the chiral center located at the second carbon (C2) of the butanamide chain. This carbon atom is bonded to four different substituents: a hydrogen atom, an ethyl group (-CH2CH3), a phenoxy group (-O-C6H4OCH3), and an amido group (-C(O)NH2).

Due to this arrangement, the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-2-(2-methoxyphenoxy)butanamide and (S)-2-(2-methoxyphenoxy)butanamide according to the Cahn-Ingold-Prelog priority rules. The synthesis of such α-chiral amides often presents challenges, with a risk of racemization (epimerization) at the α-carbon under certain reaction conditions. nih.govresearchgate.net

The specific stereochemical configuration is a critical determinant of biological activity in many chiral molecules. For instance, in a related series of N-(phenoxyalkyl)amides, the biological effects were found to be stereoselective. nih.govcore.ac.uk In one study on N-[2-(3-methoxyphenoxy)propyl]butanamide, a structural analogue, the (R)-enantiomer was identified as the more active form (the eutomer) for antioxidant activity, highlighting the importance of absolute configuration at the chiral carbon. nih.govcore.ac.uk

Potential Chirality Involving the Nitrogen Center (Atropisomerism)

Beyond the point chirality at the C2 carbon, the structure of this compound possesses axes of rotation that could potentially be hindered, leading to a form of axial chirality known as atropisomerism. wikipedia.org Atropisomers are stereoisomers that result from restricted rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual conformers. wikipedia.orgnih.gov This phenomenon is well-documented in various scaffolds relevant to medicinal chemistry, including anilides and diaryl ethers, which share structural motifs with the target compound. nih.gov

In this compound, there are two primary bonds where rotation may be hindered:

The C(aryl)—O(ether) Bond: Rotation around the bond connecting the phenyl ring to the ether oxygen can be restricted if there are bulky substituents on the aromatic ring or on the alkyl chain. In this molecule, the methoxy (B1213986) group is in the ortho position, which can create steric hindrance with the butanamide side chain, potentially restricting free rotation.

For atropisomers to be stable and isolable at a given temperature, the rotational energy barrier must be sufficiently high, with a half-life of interconversion often defined as greater than 1000 seconds. wikipedia.org The stability of such isomers is classified based on their racemization half-life. nih.gov While the theoretical potential for atropisomerism exists in this compound due to the ortho-substituted phenoxy ring, specific experimental studies confirming the existence of stable atropisomers for this particular compound are not documented in the available literature. The actual energy barrier would depend on the effective steric clash between the methoxy group and the chiral butanamide substituent.

Table of Compounds Mentioned

Reaction Mechanism Elucidation

Amidation Reaction Mechanisms

The formation of the butanamide moiety is typically achieved through an amidation reaction, which fundamentally proceeds via a nucleophilic acyl substitution. This involves the reaction of a carboxylic acid derivative, such as 2-(2-methoxyphenoxy)butanoic acid, with an amine source like ammonia (B1221849).

Nucleophilic acyl substitution is the cornerstone of amidation. masterorganicchemistry.com The reaction is not a single-step displacement but rather a two-step process known as the addition-elimination mechanism. libretexts.orgvanderbilt.edu

Nucleophilic Addition: The reaction commences with the nucleophilic attack of an amine (e.g., ammonia) on the electrophilic carbonyl carbon of a 2-(2-methoxyphenoxy)butanoic acid derivative. This attack breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. pressbooks.publibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. pressbooks.pub The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, a leaving group is expelled. libretexts.org For the reaction to be successful, the incoming amine nucleophile must be a stronger base than the leaving group. pressbooks.pub

The reactivity of the carboxylic acid derivative is paramount. Acyl chlorides are highly reactive, followed by anhydrides, esters, and finally the carboxylic acid itself. vanderbilt.edu Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures, as the acid-base reaction to form a stable ammonium (B1175870) carboxylate salt predominates. Therefore, activation of the carboxylic acid is standard practice.

To facilitate amidation under milder conditions, coupling agents and catalysts are frequently employed to convert the carboxylic acid's hydroxyl group into a better leaving group.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are common. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, leading to the amide and a dicyclohexylurea (DCU) byproduct.

Catalytic Additives: To improve reaction rates and suppress side reactions (such as the formation of N-acylurea byproducts with DCC), additives like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. DMAP acts as an acyl transfer catalyst, forming a more reactive acylpyridinium intermediate.

Lewis Acids: Lewis acid catalysts, such as scandium triflate (Sc(OTf)₃), can be used in combination with a mild Brønsted base. nih.gov The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, while the base assists in deprotonating the incoming amine, enhancing its nucleophilicity. nih.gov

Table 1: Common Coupling Agents and Additives in Amidation

Reagent/Additive Class Mechanism of Action
Dicyclohexylcarbodiimide (DCC) Coupling Agent Activates the carboxylic acid by forming an O-acylisourea intermediate, making the hydroxyl a good leaving group.
1-Hydroxybenzotriazole (HOBt) Additive Reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and racemization.
4-Dimethylaminopyridine (DMAP) Catalyst Acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium salt intermediate.
Scandium Triflate (Sc(OTf)₃) Lewis Acid Catalyst Coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack. nih.gov

Ether Formation Mechanisms

The 2-methoxyphenoxy ether linkage can be formed through several nucleophilic substitution pathways. The choice of reactants determines the most likely mechanism.

The SNAr mechanism involves a nucleophile attacking an aromatic ring and replacing a leaving group. This is a two-step addition-elimination process. pressbooks.pub

Nucleophilic Attack: A nucleophile attacks the aromatic carbon bearing the leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Loss of Leaving Group: The aromaticity is restored in the second step when the leaving group is eliminated. pressbooks.pub

For the synthesis of 2-(2-methoxyphenoxy)butanamide, this would require a guaiacol (B22219) (or its anion) to act as the nucleophile on a butanamide derivative with a leaving group on the aromatic ring, or vice versa. However, the SNAr reaction generally requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex. Without such activation, this pathway is generally disfavored and requires harsh reaction conditions. pressbooks.pub

For the synthesis of this compound, the most logical Williamson approach involves the reaction of the sodium salt of guaiacol (sodium guaiacolate) with a 2-halobutanamide (e.g., 2-bromobutanamide).

The mechanism is a single, concerted step:

The nucleophilic guaiacolate ion performs a backside attack on the electrophilic carbon atom of the 2-halobutanamide. youtube.com

Simultaneously, the carbon-halogen bond is broken, and the halide ion is expelled as the leaving group. wikipedia.org A new carbon-oxygen bond is formed, yielding the final ether product. masterorganicchemistry.com

This reaction works best with primary and methyl halides. masterorganicchemistry.com Using a secondary halide, such as a 2-halobutanamide, can lead to competing elimination reactions. masterorganicchemistry.com

Table 2: Comparison of Ether Formation Mechanisms

Feature Nucleophilic Aromatic Substitution (SNAr) Williamson Ether Synthesis (SN2)
Substrate Activated aryl halide Primary or secondary alkyl halide wikipedia.org
Mechanism Two-step: Addition-Elimination pressbooks.pub One-step: Concerted backside attack wikipedia.org
Intermediate Meisenheimer complex (carbanion) None (transition state)
Requirements Strong electron-withdrawing groups on aryl ring Strong nucleophile (alkoxide), unhindered electrophile wvu.edu
Plausibility Low, unless activating groups are present. High, a standard and versatile method for ether synthesis. masterorganicchemistry.com

Side Reaction Analysis and Suppression Strategies

In any multi-step synthesis, the potential for side reactions must be considered to maximize the yield and purity of the target compound.

Amidation Side Reactions:

N-Acylurea Formation: When using carbodiimide (B86325) coupling agents like DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, consuming the activated acid. This is suppressed by adding nucleophiles like HOBt, which rapidly trap the intermediate.

Di- and Tri-substitution: In syntheses involving amines and halides, over-alkylation can occur, leading to di- and tri-substituted amine byproducts. google.com Careful control of stoichiometry is crucial.

Etherification Side Reactions:

Elimination (E2): The primary competing reaction in the Williamson ether synthesis is base-induced elimination of HX from the alkyl halide, forming an alkene. youtube.com This is more prevalent with secondary and tertiary alkyl halides. masterorganicchemistry.com To suppress this, it is critical to use the phenoxide as the nucleophile and the alkyl halide as the electrophile, as the alternative (an alkoxide attacking an aryl halide) does not work without SNAr conditions. Using the least sterically hindered base possible can also favor substitution over elimination.

Ether Cleavage: While ethers are generally stable, they can be cleaved by strong acids like HBr or HI. libretexts.org This reaction proceeds by protonation of the ether oxygen, followed by SN1 or SN2 attack by the halide. Cleavage of aryl alkyl ethers will always yield a phenol (B47542) and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org This side reaction is suppressed by avoiding strongly acidic conditions during workup and purification.

Table 3: Summary of Potential Side Reactions and Suppression Strategies

Reaction Step Potential Side Reaction Suppression Strategy
Amidation (DCC) N-Acylurea Formation Add HOBt or DMAP to the reaction mixture to trap the active intermediate.
Etherification (Williamson) E2 Elimination Use a primary alkyl halide if possible; use the phenoxide as the nucleophile and the alkyl halide as the electrophile. masterorganicchemistry.com
General Ether Cleavage Avoid the use of strong, hot acids (HBr, HI) during reaction workup or purification. libretexts.org
General Over-alkylation Use controlled stoichiometry of reactants, particularly the amine and alkylating agent. google.com

Kinetic Studies of Key Transformations

A comprehensive search of scientific literature and chemical databases for kinetic studies specifically focused on the key transformations involved in the synthesis or reactions of this compound did not yield specific research findings or data tables. While the synthesis of related phenoxyacetamide and phenoxybutanamide compounds has been described, detailed kinetic analyses, including reaction rates, order of reactions, and activation energies for the formation of this compound, are not publicly available in the reviewed sources.

Kinetic studies are crucial for understanding the mechanism of a chemical reaction, allowing for the optimization of reaction conditions to maximize yield and minimize by-products. Such studies would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration of catalysts, and reactants).

For the formation of this compound, a key transformation would likely be the Williamson ether synthesis to form the 2-methoxyphenoxy intermediate, followed by amidation. A kinetic study would provide quantitative insight into the rates of these steps. However, no such detailed kinetic data for this specific compound has been published.

Further research would be necessary to establish the kinetic profile for the synthesis of this compound.

Scientific Data Unvailable for Computational Analysis of this compound

Following a comprehensive search of indexed scientific literature and chemical databases, it has been determined that detailed computational and theoretical chemistry studies specifically focused on the compound This compound are not publicly available at this time. As a result, the generation of an article covering the requested topics of quantum chemical calculations and electronic structure analysis for this specific molecule cannot be fulfilled.

Searches were conducted to locate research detailing Density Functional Theory (DFT) calculations, including geometry optimization, basis set selection, and convergence criteria. Further investigation sought to find analyses of the compound's electronic structure, such as Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

While computational studies on related or similarly named compounds were identified, no scholarly articles or database entries containing the specific computational data required for "this compound" could be retrieved. The creation of a scientifically accurate and informative article as per the user's detailed outline is contingent on the availability of such peer-reviewed research data. Without these foundational sources, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy.

Further research by computational chemists would be required to generate the data necessary to populate the requested analytical sections.

Computational and Theoretical Chemistry

Spectroscopic Property Prediction (theoretical)

Theoretical prediction of spectroscopic properties is a cornerstone of computational chemistry, enabling the interpretation of experimental spectra and the identification of molecular structures. polytechnique.fr

Theoretical vibrational frequency calculations are instrumental in understanding the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov The output provides the harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule. Each calculated frequency can be animated to visualize the atomic motions, allowing for precise assignment of spectral bands to specific functional groups and types of vibration (e.g., stretching, bending, scissoring, twisting).

For 2-(2-methoxyphenoxy)butanamide, key vibrational modes of interest include the N-H stretching and bending of the amide group, the C=O stretching of the carbonyl group, C-O-C stretching of the ether linkage, and various vibrations of the aromatic ring and alkyl chain. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement with experimental data. mdpi.com

Illustrative Data: Predicted Vibrational Frequencies

Below is a hypothetical table representing the kind of data generated from a DFT calculation for this compound. The assignments are based on the expected vibrational modes for its structure.

Predicted Frequency (cm⁻¹, Scaled)Intensity (IR)Raman ActivityVibrational Assignment
~3350MediumLowN-H stretch
~3060LowHighAromatic C-H stretch
~2970MediumMediumAliphatic C-H stretch (asymmetric)
~2880MediumMediumAliphatic C-H stretch (symmetric)
~1680HighMediumC=O stretch (Amide I)
~1595HighHighAromatic C=C stretch
~1540MediumLowN-H bend / C-N stretch (Amide II)
~1450MediumMediumCH₂ scissoring
~1250HighMediumAryl-O stretch (asymmetric)
~1120MediumLowC-O-C stretch (ether)
~750HighLowAromatic C-H out-of-plane bend

Note: This table is for illustrative purposes only and does not represent experimentally verified or published computational data for this specific molecule.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structure elucidation. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. researchgate.net Calculations are performed on the optimized geometry of the molecule to predict the ¹H and ¹³C chemical shifts relative to a reference standard, usually tetramethylsilane (B1202638) (TMS).

For this compound, these calculations can distinguish between the various protons and carbons in the molecule, such as the distinct aromatic protons, the methoxy (B1213986) group protons, and the protons along the butanamide chain. The accuracy of these predictions has advanced significantly, with modern methods and basis sets often providing results with a mean absolute error of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C shifts. arxiv.orgarxiv.org

Illustrative Data: Predicted NMR Chemical Shifts

The following table is a hypothetical representation of predicted ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like CDCl₃.

Atom TypePredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
Amide C=O~173.5-
Aromatic C-O~150.0-
Aromatic C-OCH₃~148.2-
Aromatic CH (ortho, para)~122.1, ~121.5, ~118.0~6.9-7.2
Aromatic CH (meta)~112.5~6.9-7.2
Methoxy C~56.0~3.85
Amide N-CH~52.8~4.10
Phenoxy C-O-CH~75.4~4.50
Butanamide CH₂~30.1~1.80
Butanamide CH₃~10.2~0.95

Note: This table is for illustrative purposes only and does not represent experimentally verified or published computational data for this specific molecule.

Thermochemical and Kinetic Calculations

Theoretical calculations can be used to explore the reactivity of this compound by mapping potential reaction pathways and determining the energy barriers associated with them.

Reaction pathway mapping involves identifying the lowest energy route from reactants to products on a potential energy surface (PES). nih.gov For a given reaction, such as the hydrolysis of the amide bond in this compound, computational methods can locate the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. bath.ac.uk

A transition state (TS) is a first-order saddle point on the PES, representing the highest energy point along the reaction coordinate. bath.ac.uk Its structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. rsc.org Characterizing the TS geometry provides critical insight into the mechanism of the reaction.

Once a transition state has been located and confirmed, its energy relative to the reactants can be used to calculate the activation energy (Ea) of the reaction. Using Transition State Theory (TST), the Gibbs free energy of activation (ΔG‡) is calculated, which accounts for both enthalpy and entropy changes. This value is the key determinant of the theoretical reaction rate constant (k) at a given temperature (T), as described by the Eyring equation:

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where k_B is the Boltzmann constant, h is the Planck constant, and R is the ideal gas constant. These calculations allow for a quantitative comparison of the feasibility of different potential reaction pathways.

Illustrative Data: Activation Energies for a Hypothetical Reaction

For a hypothetical acid-catalyzed hydrolysis of this compound, one could compare different mechanistic pathways.

Hypothetical Reaction PathwayCalculated ΔG‡ (kcal/mol)Relative Rate (Theoretical)
Path A: Direct protonation of Nitrogen28.5Slow
Path B: Direct protonation of Carbonyl Oxygen22.1Fast

Note: This table is for illustrative purposes only and does not represent published computational data.

Molecular Dynamics and Conformational Sampling (theoretical)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, providing a detailed picture of its conformational flexibility and intermolecular interactions. An MD simulation solves Newton's equations of motion for the atoms in the system, generating a trajectory that shows how the positions and velocities of the atoms evolve over time.

For a flexible molecule like this compound, which has several rotatable bonds, conformational sampling is essential. MD simulations can explore the potential energy surface to identify the most stable, low-energy conformations of the molecule. This is crucial for understanding how the molecule might bind to a biological target or self-assemble. The resulting ensemble of conformations provides a statistical representation of the molecule's structure and dynamics at a given temperature, offering insights that a static, single-structure model cannot.

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H or ¹³C NMR spectral data, nor any 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) studies for 2-(2-methoxyphenoxy)butanamide were found. The structural elucidation through NMR requires experimental spectra to assign chemical shifts and coupling constants, and to determine atomic connectivity and stereochemistry.

Infrared (IR) and Raman Spectroscopy

Detailed IR and Raman spectra, including specific vibrational band assignments for the functional groups of this compound, are not available. Information on how conformational changes might affect the vibrational spectra of this particular molecule is also absent from the available literature.

Mass Spectrometry (MS)

No mass spectrometry data, which would provide information on the molecular weight and fragmentation pattern of this compound, could be retrieved from the conducted searches.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

For "this compound," with a chemical formula of C11H15NO3, the expected exact mass can be calculated. This calculated mass would then be compared to the experimentally determined value from an HRMS instrument. A close match between the theoretical and observed exact masses provides strong evidence for the proposed elemental formula.

Table 1: Illustrative HRMS Data for this compound

Parameter Value
Chemical Formula C11H15NO3
Calculated Exact Mass 209.1052
Observed m/z ([M+H]+) 209.1055

| Mass Difference (ppm) | 1.4 |

This table presents hypothetical HRMS data for illustrative purposes.

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. uni-saarland.de In the mass spectrometer, the ionized molecule (molecular ion) can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a "fingerprint" for the molecule, helping to piece together its structure. libretexts.org

For "this compound," key fragmentations would be expected at the ether and amide linkages, which are typically weaker bonds. The analysis of these fragments helps to confirm the presence and connectivity of the methoxyphenoxy group and the butanamide moiety. For instance, cleavage of the ether bond could yield ions corresponding to the methoxyphenoxy group and the butanamide side chain. The fragmentation of butanamide derivatives often follows predictable pathways, which can be used to confirm the structure. libretexts.orgresearchgate.net

Table 2: Plausible Mass Spectral Fragmentation Data for this compound

m/z Proposed Fragment Ion Structural Component Indicated
209 [C11H15NO3]+• Molecular Ion
137 [C8H9O2]+ Methoxyphenoxyethyl fragment
124 [C7H8O2]+• Methoxyphenol radical cation

| 72 | [C4H8NO]+ | Butanamide fragment |

This table shows plausible fragmentation patterns for illustrative purposes, based on common fragmentation behaviors of similar organic molecules. libretexts.org

X-ray Crystallography

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. uol.deuhu-ciqso.es

By diffracting X-rays off a single crystal of "this compound," it is possible to determine the exact spatial coordinates of each atom in the molecule. uol.de This provides definitive information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state. The resulting crystal structure would unequivocally validate the presence of the 2-methoxyphenoxy group attached to the butanamide backbone. While specific crystallographic data for this compound is not publicly available, Table 3 illustrates the type of information that would be obtained from such an analysis.

Table 3: Representative Crystallographic Data for an Organic Molecule

Parameter Description
Crystal System e.g., Monoclinic
Space Group e.g., P21/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (ų) Volume of the unit cell
Z Number of molecules per unit cell
Density (calculated) g/cm³

| R-factor (%) | Index of agreement between the crystallographic model and the experimental X-ray diffraction data |

This table provides an example of the crystallographic parameters that are determined in a single-crystal X-ray diffraction experiment. uol.deuhu-ciqso.es

Table 4: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction Type Contribution (%)
H···H ~45-55%
O···H / H···O ~20-30%
C···H / H···C ~15-25%

| N···H / H···N | ~1-5% |

This table illustrates typical contributions of different intermolecular contacts to the Hirshfeld surface for a molecule containing C, H, N, and O atoms, providing insight into the crystal packing forces. nih.govresearchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Chiral Compounds

"this compound" possesses a chiral center at the second carbon of the butanamide chain. This means it can exist as two non-superimposable mirror images, or enantiomers. While standard spectroscopic techniques cannot distinguish between enantiomers, chiroptical methods like Electronic Circular Dichroism (ECD) are specifically designed for this purpose. encyclopedia.pubwiley.com

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting spectrum is unique to a specific enantiomer, with its mirror image displaying an ECD spectrum of equal magnitude but opposite sign. By comparing the experimentally measured ECD spectrum to that predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute stereochemistry of the enantiomer can be determined. mertenlab.depsu.edu This technique is invaluable for the stereochemical characterization of chiral pharmaceuticals and natural products. wiley.comnih.gov

Chemical Transformations and Derivatization

Oxidation Reactions of Aromatic and Aliphatic Moieties

The oxidation of 2-(2-methoxyphenoxy)butanamide can be directed towards either the aromatic ring or the aliphatic side chain, depending on the reagents and reaction conditions employed.

The methoxy-substituted benzene (B151609) ring is susceptible to oxidation, particularly hydroxylation. The use of peracids, such as peracetic acid generated in situ from hydrogen peroxide and acetic acid, can introduce a hydroxyl group onto the aromatic ring. nih.govacs.orgacs.org The position of this new substituent is directed by the existing methoxy (B1213986) and phenoxy groups.

The aliphatic butanamide chain also presents sites for oxidation. The C-H bonds, particularly those alpha to the nitrogen or the ether oxygen, can be targeted. Iron-based catalysts, for instance, have been shown to facilitate the site-selective oxidation of C(sp³)–H bonds in molecules containing amide functionalities. acs.org However, the amide group itself can sometimes interfere with these reactions, potentially requiring protective strategies to achieve desired outcomes. acs.org The oxidation of α,β-unsaturated aldimines to amides using reagents like Oxone in the presence of a Lewis acid has been documented, suggesting that with appropriate precursors, similar oxidative transformations could be applied to introduce further functionality to the butanamide backbone. tandfonline.comtandfonline.com

Reaction TypeReagent/CatalystPotential Product
Aromatic HydroxylationPeracetic Acid (H₂O₂/CH₃COOH)Hydroxylated aromatic ring derivative
Aliphatic C-H OxidationFe(PDP) catalystOxidized butanamide chain (e.g., alcohol)

Reduction Reactions of Amide and Other Functional Groups

The secondary amide group in this compound is a key site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in converting secondary amides to their corresponding secondary amines. masterorganicchemistry.comsavemyexams.com This transformation replaces the carbonyl group with a methylene (B1212753) group (CH₂). Other reagents, such as diborane (B8814927) (B₂H₆), also offer a rapid and convenient method for the reduction of amides to amines. acs.org More recently, catalytic methods employing nickel or cobalt complexes with hydrosilanes have been developed for the chemoselective reduction of secondary amides, providing milder alternatives to traditional metal hydrides. acs.orgrsc.orgrsc.org

The phenoxy ether linkage is generally more robust and resistant to reduction. Cleavage of the C-O bond in aryl alkyl ethers typically requires harsh conditions, such as treatment with strong acids like HBr or HI. libretexts.org Under such conditions, the ether would likely be cleaved to yield a phenol (B47542) and an alkyl halide. libretexts.org The aromatic ring itself can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation, but this requires high pressures of hydrogen gas and potent catalysts like rhodium on carbon. pressbooks.pub

Functional GroupReagent/CatalystProduct
Secondary AmideLithium Aluminum Hydride (LiAlH₄)2-(2-methoxyphenoxy)butan-1-amine
Secondary AmideDiborane (B₂H₆)2-(2-methoxyphenoxy)butan-1-amine
Secondary AmideNickel or Cobalt catalyst with silane2-(2-methoxyphenoxy)butan-1-amine
Phenoxy EtherStrong acid (e.g., HBr, HI)Phenol and alkyl halide
Aromatic RingH₂/Rh-C (high pressure)Cyclohexane derivative

Nucleophilic Substitution Reactions on the Phenoxy or Butanamide Chain

Nucleophilic substitution reactions can potentially occur at several positions within the this compound structure. The aromatic ring, while generally requiring activation for nucleophilic aromatic substitution (SNAᵣ), can undergo such reactions. The phenoxy group can be displaced by a strong nucleophile, particularly if the aromatic ring is substituted with electron-withdrawing groups. chegg.com This is a key step in reactions like the Williamson ether synthesis, which is more commonly used to form phenyl ethers from phenoxides and alkyl halides. wikipedia.org

The butanamide chain also offers sites for nucleophilic attack. While the amide bond itself is relatively stable, the carbon alpha to the carbonyl group could potentially undergo substitution under specific conditions, although this is less common than reactions at the carbonyl carbon.

Electrophilic Aromatic Substitution on the Phenoxy Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating methoxy (-OCH₃) and phenoxy (-OAr) groups. Both of these are ortho-, para-directing substituents. libretexts.orglibretexts.orgpressbooks.puborganicchemistrytutor.comyoutube.com This means that incoming electrophiles will preferentially add to the positions ortho and para to these activating groups.

Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. libretexts.org The regiochemical outcome of these reactions on this compound will be determined by the combined directing effects of the existing substituents. The positions ortho and para to the strongly activating methoxy group are particularly favored sites for electrophilic attack.

ReactionReagentsExpected Product Position
NitrationHNO₃, H₂SO₄Ortho/Para to methoxy group
BrominationBr₂, FeBr₃Ortho/Para to methoxy group
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho/Para to methoxy group

Hydrolysis and Rearrangement Reactions

The amide bond in this compound can be cleaved through hydrolysis. This reaction can be carried out under either acidic or basic conditions, typically requiring heating. savemyexams.comlibretexts.orgmasterorganicchemistry.com Acidic hydrolysis, using a strong acid like hydrochloric acid, will yield 2-(2-methoxyphenoxy)butanoic acid and an ammonium (B1175870) salt. libretexts.org Basic hydrolysis, using a strong base such as sodium hydroxide (B78521), will produce the sodium salt of the carboxylic acid and the free amine. libretexts.org Recently, milder methods for amide hydrolysis have been developed, including visible-light-mediated protocols. acs.orgorganic-chemistry.org

A notable rearrangement reaction that could be relevant to derivatives of this compound is the Smiles rearrangement. wikipedia.orgslideshare.net This is an intramolecular nucleophilic aromatic substitution where a suitable functional group in the side chain displaces the phenoxy group. For this to occur, the aromatic ring typically needs to be activated by an electron-withdrawing group, and the side chain must contain a nucleophilic group. wikipedia.orgresearchgate.nettcichemicals.com For example, if a hydroxyl or amino group were introduced into the butanamide chain, a Smiles rearrangement could potentially be induced under basic conditions.

Formation of Novel Derivatives and Analogs for Chemical Research

The core structure of this compound serves as a versatile scaffold for the synthesis of novel derivatives and analogs for chemical research. The various chemical transformations described above can be employed to systematically modify different parts of the molecule. For instance, the reduction of the amide to an amine provides a new functional group that can be further derivatized through reactions such as acylation or alkylation.

The synthesis of butanamide derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov Similarly, the modification of the phenoxy moiety is a known approach in the development of new chemical entities. acs.org By combining these strategies, a library of analogs of this compound can be generated with variations in the butanamide chain, the substituents on the aromatic ring, and the nature of the linkage between the two main fragments. These analogs can then be screened for various biological activities, contributing to the discovery of new lead compounds in drug discovery programs.

Applications As Synthetic Intermediates and Building Blocks

Utilization in the Construction of Complex Organic Molecules

As a synthetic intermediate, 2-(2-methoxyphenoxy)butanamide and its structural analogs serve as foundational units for assembling larger, more complex organic molecules. The inherent functionalities allow for sequential chemical transformations, adding molecular complexity at each step. For instance, derivatives like N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide are recognized as important intermediates in multi-step synthetic pathways. Similarly, related structures such as 2-(2-methoxyphenoxy)ethanamine are key components in the synthesis of pharmacologically significant molecules like Carvedilol, a non-selective beta-adrenergic blocking agent. niscpr.res.in

The utility of this structural motif is further highlighted by its incorporation into elaborate compounds intended for materials science and organic electronics. The compound N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyphenoxy)acetamide, for example, is valued as a building block for more complex organic structures due to its unique combination of a bithiophene moiety and a methoxy-substituted aromatic group. smolecule.com These examples underscore the role of the 2-(2-methoxyphenoxy)amide core in providing a stable and reliable platform for building molecular complexity.

Table 1: Examples of Complex Molecules from Related Intermediates

Intermediate Compound Resulting Complex Molecule Synthetic Utility
2-(2-methoxyphenoxy)ethanamine Carvedilol Serves as a key amine component for the oxirane ring-opening reaction in the final synthetic step. niscpr.res.in
N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide Various substituted derivatives Acts as an intermediate where the dichloro-substituted ring can undergo further nucleophilic substitution.
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyphenoxy)acetamide Advanced organic materials Functions as a building block for creating larger conjugated systems for potential use in organic electronics. smolecule.com

Integration into Diverse Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The functional groups within this compound make it a promising candidate for the synthesis of various heterocyclic systems. Amide-containing precursors, such as β-oxoanilides and cyanoacetamides, are well-established starting materials for constructing rings like pyridines, pyrimidines, pyrans, and quinolines. scirp.orgbeilstein-journals.org

Through intramolecular cyclization or by reacting with other bifunctional reagents, the butanamide portion of the molecule can be transformed into a heterocyclic ring. For example, derivatives of 2-acetylbenzimidazole (B97921) can be reacted with various reagents to yield complex heterocyclic systems including pyrazoles, isoxazoles, and thiazoles. nih.gov The presence of the methoxyphenoxy group can influence the reactivity and electronic properties of the final heterocyclic product, potentially leading to novel applications. The synthesis of a 1,2,4-triazole (B32235) system attached to a (2-methoxyphenoxy)propyl group further illustrates the successful integration of this phenoxy motif into heterocyclic structures. evitachem.com

Table 2: Potential Heterocyclic Systems from Amide-Based Precursors

Precursor Type Reaction Type Resulting Heterocycle(s)
β-Oxoanilide Condensation/Cyclization Pyridines, Pyrans, Pyrimidines. scirp.org
Cyanoacetamide Gewald three-component reaction Thiophenes, Quinolines, Indoles. beilstein-journals.org
2-Acetylbenzimidazole Condensation/Oxidation Pyrazolines, Isoxazolines, Thiazoles, Selenadiazoles. nih.gov

Role in Cascade Reactions and Tandem Processes

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org These processes are highly efficient in terms of atom economy and reducing waste, time, and labor. 20.210.105

While specific cascade reactions involving this compound are not extensively documented, its structure is well-suited for such transformations. A hypothetical cascade could be initiated on one of the molecule's functional groups, creating a new reactive center that subsequently participates in an intramolecular reaction. For example, a reaction at the amide nitrogen could be the first step, leading to a cyclization event involving the aromatic ring, thereby rapidly assembling a polycyclic structure. The development of organocatalytic cascade reactions, which can proceed through mechanisms like trienamine activation, opens up possibilities for transforming simple starting materials into complex polycyclic structures in a single operation.

Table 3: Conceptual Cascade Reaction Pathway for this compound

Step Hypothetical Transformation Functional Group(s) Involved
1. Activation Activation of the amide or the aromatic ring by a catalyst or reagent. Amide, Aromatic Ring
2. Intramolecular Cyclization The activated species undergoes an intramolecular reaction, such as a Friedel-Crafts type acylation or alkylation. Butanamide chain, Phenoxy Ring
3. Rearrangement/Further Reaction The newly formed cyclic intermediate could undergo further spontaneous reactions like dehydration or rearrangement. Newly formed ring system

Precursor for Advanced Chemical Scaffolds

In medicinal chemistry, a chemical scaffold is a core structure of a molecule to which various functional groups can be attached, creating a library of related compounds for drug discovery and other applications. lifechemicals.comnih.gov The concept of a scaffold is central to diversity-oriented synthesis, which aims to populate chemical space with structurally diverse and complex molecules.

This compound can be viewed as a valuable chemical scaffold. Its core structure provides multiple points for modification, allowing for the systematic exploration of the chemical space around it. For example, substituents can be added to the aromatic ring, the amide nitrogen can be alkylated or acylated, and the length and substitution of the butyl chain can be altered. This modularity allows for the fine-tuning of the molecule's physicochemical properties. By serving as a precursor, this scaffold enables the generation of libraries of novel compounds that can be screened for various biological activities or material properties. lifechemicals.com The synthesis of diverse heteroannulated pyrimidones from cyanoacetamide-based scaffolds demonstrates the power of using such precursors to rapidly generate structural diversity. beilstein-journals.org

Table 4: Analysis of this compound as a Chemical Scaffold

Structural Component Potential Modification Site(s) Purpose of Modification
Phenoxy Ring Positions 3, 4, 5, and 6 on the aromatic ring Modulate electronic properties, solubility, and receptor binding interactions.
Amide Group Nitrogen atom (N-H) Introduce new substituents to alter steric bulk and hydrogen bonding capacity.
Butyl Chain Carbon atoms of the chain Vary chain length or introduce branching/functional groups to affect conformation and lipophilicity.
Methoxy (B1213986) Group Methyl group Can be demethylated to a phenol (B47542) for further functionalization.

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. lth.se This is crucial for both assessing the purity of a synthesized compound and for isolating it in a high-purity form for further investigation. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. lth.se

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.org It is particularly well-suited for non-volatile or thermally unstable compounds. alstesting.co.th For the purity assessment of 2-(2-methoxyphenoxy)butanamide , HPLC would be the method of choice. A reversed-phase HPLC method would likely be employed, utilizing a non-polar stationary phase (such as C18-bonded silica) and a polar mobile phase.

A typical HPLC analysis would involve dissolving a sample of This compound in a suitable solvent and injecting it into the HPLC system. The components of the sample are then separated based on their affinity for the stationary phase. A UV detector is commonly used for detection, as the aromatic ring in This compound would exhibit significant UV absorbance. The purity of the sample is determined by the relative area of the peak corresponding to the main compound in the resulting chromatogram. For preparative applications, the separated fractions can be collected for further use.

Illustrative HPLC Method Parameters for this compound:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water gradient
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but it is primarily used for volatile and thermally stable compounds. epa.gov Before analysis by GC, it is often necessary to derivatize non-volatile compounds to increase their volatility. jfda-online.com Given the structure of This compound , with its amide and ether functional groups, it may exhibit sufficient volatility and thermal stability for direct GC analysis, or a derivatization step might be beneficial.

In a typical GC analysis, a small amount of the sample is injected into a heated inlet, where it is vaporized. An inert carrier gas (the mobile phase) then sweeps the vaporized components onto a capillary column containing the stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. A Flame Ionization Detector (FID) is a common detector for organic compounds like This compound .

Illustrative GC Method Parameters for this compound:

ParameterValue
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then ramp to 280 °C at 15 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry (MS). These methods are invaluable for the analysis of complex mixtures and for the structural elucidation of unknown compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph to a mass spectrometer. scispace.com As components elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries. scispace.com For This compound , GC-MS analysis would not only confirm its identity but also identify any impurities present in the sample. The fragmentation pattern would be characteristic of the molecule, with expected fragments corresponding to the methoxyphenoxy group and the butanamide side chain.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines liquid chromatography with two stages of mass analysis. measurlabs.comnih.gov This method is particularly useful for analyzing compounds in complex matrices, such as biological fluids or environmental samples. nih.gov In an LC-MS/MS analysis of This compound , the first mass spectrometer would be set to select the molecular ion of the target compound. This ion is then fragmented, and the second mass spectrometer analyzes the resulting fragment ions. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and allows for accurate quantification even at very low concentrations. nih.gov

Illustrative Mass Spectrometry Data for this compound:

TechniqueIonization ModePredicted Molecular Ion (M+H)+Potential Key Fragment Ions
GC-MS Electron Ionization (EI)-m/z 124 (methoxyphenoxy moiety), m/z 86 (butanamide fragment)
LC-MS/MS Electrospray Ionization (ESI)m/z 210.11m/z 124, m/z 109, m/z 71

Thermal Analysis for Material Characterization

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. altair.comamericanpharmaceuticalreview.com These techniques are used to characterize the thermal behavior of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. tainstruments.com For This compound , TGA would be used to determine its thermal stability and decomposition profile. The resulting TGA curve would show the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. americanpharmaceuticalreview.com DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. americanpharmaceuticalreview.com For This compound , DSC analysis would reveal its melting point, which is a key indicator of purity. The presence of impurities would typically result in a broadened melting peak at a lower temperature.

Illustrative Thermal Analysis Data for this compound:

TechniqueObservationTemperature Range (°C)
TGA Onset of Decomposition> 250
DSC Melting Point (Endotherm)120 - 125

Future Research Directions in Chemical Synthesis and Characterization

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of amides is one of the most common yet challenging reactions in organic chemistry, often requiring harsh conditions or the use of stoichiometric coupling agents that generate significant waste. ucl.ac.ukresearchgate.net Future research on 2-(2-methoxyphenoxy)butanamide should prioritize the development of green and sustainable synthetic methods.

Key areas of investigation could include:

Direct Amidation: Exploring catalytic direct amidation of 2-(2-methoxyphenoxy)butanoic acid with ammonia (B1221849) or its surrogates. This approach avoids the pre-activation of the carboxylic acid, reducing waste. Boronic acid or silicon-based catalysts could be investigated for this transformation. ucl.ac.ukresearchgate.net

Solvent-Free and Alternative Solvents: Moving away from traditional, hazardous organic solvents is a core principle of green chemistry. sioc-journal.cn Research could focus on solvent-free reaction conditions or the use of greener solvents like cyclopentyl methyl ether (CPME) or deep eutectic solvents. nih.gov For instance, enzyme-catalyzed amidations have shown success in non-conventional green solvents. nih.gov

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Developing a flow synthesis for this compound would represent a significant advancement in its production.

Bio-catalysis: The use of enzymes, such as lipases, for amide bond formation is a rapidly growing field. nih.govrsc.org Research into identifying or engineering an enzyme to catalyze the synthesis of this compound from its precursors (e.g., the corresponding ester and ammonia/amine) would be a highly sustainable approach. rsc.org This method operates under mild conditions and offers high selectivity. rsc.org

Synthetic StrategyPotential AdvantageRelevant Catalyst/Methodology
Catalytic Direct AmidationHigh atom economy, reduced wasteBoron-based catalysts, Silicon-based catalysts
Solvent-Free SynthesisReduced environmental impact, simplified workupThermal conditions, Microwave-assisted synthesis
Biocatalytic SynthesisHigh selectivity, mild conditions, sustainableImmobilized Lipases (e.g., CALB)
Flow ChemistryEnhanced safety, scalability, and controlPacked-bed reactors with immobilized catalysts

Exploration of Novel Catalytic Systems for Specific Transformations

The formation of the ether and amide bonds in this compound are key steps where novel catalysis could offer significant improvements. While classical methods like the Williamson ether synthesis and standard amide coupling are reliable, they often suffer from drawbacks such as harsh conditions and poor atom economy.

Future catalytic research could focus on:

C-H Activation for Etherification: Instead of a classic SN2 reaction, a transition-metal-catalyzed C-H activation of guaiacol (B22219) (2-methoxyphenol) followed by coupling with a suitable 4-carbon building block could provide a more direct route to the phenoxy moiety.

Catalytic Amidation of Esters: A promising green alternative to traditional amidation involves the direct conversion of esters to amides. nih.govmdpi.com Research could explore the use of earth-abundant metal catalysts, such as those based on iron or manganese, to catalyze the reaction between methyl or ethyl 2-(2-methoxyphenoxy)butanoate and an amine source. nih.govacs.org Lanthanide-based catalysts have also shown promise in this area. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts for amidation is an attractive metal-free alternative. researchgate.net Investigating organocatalysts like 2,2,2-trifluoroethanol (B45653) or various boron- and selenium-based systems for the synthesis of this compound could lead to milder and more environmentally benign processes. researchgate.netrsc.org

Catalytic ApproachTarget Bond FormationPotential Catalyst Class
C-H FunctionalizationAryl Ether BondRhodium(III) or Iridium(III) complexes
Ester AmidationAmide BondIron(III) chloride, Manganese(I) complexes, Lanthanide complexes
OrganocatalysisAmide BondBoronic acids, Diselenide compounds, Trifluoroethanol

Advanced Spectroscopic and Computational Approaches for Deeper Structural Insights

A thorough understanding of the three-dimensional structure, conformational preferences, and electronic properties of this compound is crucial. While standard techniques like NMR and IR spectroscopy provide basic structural confirmation, advanced methods can offer much deeper insights. numberanalytics.comnumberanalytics.com

Future research should employ:

Multi-dimensional NMR: Techniques like COSY, HSQC, and HMBC are standard, but advanced methods like NOESY or ROESY could elucidate through-space interactions and determine the preferred conformation of the molecule in solution, particularly the orientation around the ether linkage and the butanamide side chain. Solid-state NMR (ssNMR) would be invaluable for characterizing crystalline forms. jeolusa.com

Computational Chemistry: Density Functional Theory (DFT) and other ab initio methods can be used to calculate and predict a wide range of properties. mtu.eduwikipedia.orgroutledge.com This includes generating theoretical vibrational (IR, Raman) and NMR spectra to aid in experimental data interpretation, determining the relative energies of different conformers, and mapping the molecular electrostatic potential to predict sites of reactivity. schrodinger.com

Advanced Vibrational Spectroscopy: Raman spectroscopy, complementary to IR, can provide key information about the molecule's vibrational modes, especially for the aromatic skeleton and non-polar bonds. jeolusa.com Comparing experimental spectra with computationally predicted spectra can confirm structural assignments with high confidence.

TechniqueInformation GainedPotential Application for this compound
2D NMR (NOESY/ROESY)Through-space proton-proton correlationsDetermination of preferred solution-state conformation
Solid-State NMR (ssNMR)Structure in the solid phaseCharacterization of polymorphs and amorphous forms
Density Functional Theory (DFT)Optimized geometry, electronic properties, predicted spectraConfirming experimental data, understanding reactivity
Raman SpectroscopyVibrational modesComplementing IR for structural fingerprinting, analysis of solid forms

Design of Analogs with Modified Chemical Reactivity and Selectivity

The structure of this compound serves as a scaffold that can be systematically modified to tune its chemical properties. The design and synthesis of analogs are fundamental to structure-activity relationship (SAR) studies in various fields. rsc.orgcrpsonline.comnih.gov

Future work could involve:

Altering the Butanamide Chain: The length and branching of the alkyl chain could be varied. For example, synthesizing the corresponding propanamide or pentanamide (B147674) analogs would probe the influence of chain length. Introducing substituents on the chain could create chiral centers, leading to stereoisomers with potentially different properties.

Amide N-Substitution: Replacing the primary amide with secondary or tertiary amides would drastically change its hydrogen bonding capabilities and steric profile.

Bioisosteric Replacement: The amide bond itself could be replaced with bioisosteres like a 1,2,3-triazole to explore different chemical space while potentially retaining or improving desired properties. nih.gov

Analog TypeModificationExpected Impact
Aromatic SubstitutedHalogen, nitro, or alkyl groups on the phenyl ringAltered electronics, lipophilicity, and reactivity
Chain ModifiedVarying length of the alkyl chain (C3, C5, etc.)Modified steric bulk and flexibility
N-Alkylated AmideMethyl, ethyl, or benzyl (B1604629) group on the amide nitrogenAltered H-bonding capacity and conformation
BioisostereReplacement of amide with a triazole or oxadiazoleModified chemical stability and biological interactions

Investigation of Solid-State Forms and Polymorphism (chemical aspect)

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical aspect of materials science and pharmaceutical development. nih.govaurigaresearch.com Each polymorph can have different physical properties, including melting point, solubility, and stability. agnopharma.com Given the flexible nature and hydrogen bonding capabilities of this compound, it is highly likely to exhibit polymorphism.

A crucial area for future research is a comprehensive polymorph screen and characterization, which would involve:

Crystallization Studies: Systematically crystallizing the compound from a wide variety of solvents and under different conditions (e.g., cooling rate, evaporation) to identify different crystalline forms.

Solid-State Characterization: Utilizing a suite of analytical techniques to characterize the identified forms. X-ray Diffraction (XRD), both powder (PXRD) and single-crystal (SCXRD), is the definitive method for identifying polymorphs. alfatestlab.com Differential Scanning Calorimetry (DSC) can be used to determine melting points and detect phase transitions, while Thermogravimetric Analysis (TGA) assesses thermal stability. alfatestlab.com

Understanding Intermolecular Interactions: Analyzing the crystal structures to understand the different hydrogen bonding networks and packing arrangements in each polymorph. acs.orgnih.gov For example, amides can form common motifs like catemers or dimers, and the presence of the ether oxygen provides an additional hydrogen bond acceptor site. acs.orguea.ac.uk This understanding is fundamental to crystal engineering.

Amorphous State: Investigating the formation and stability of an amorphous form of the compound, which would have distinct properties from any crystalline forms. agnopharma.com

Analytical TechniquePurpose in Solid-State AnalysisType of Data Obtained
Powder X-Ray Diffraction (PXRD)Fingerprinting and identifying different crystalline formsDiffraction pattern unique to each polymorph
Single-Crystal X-Ray Diffraction (SCXRD)Determining the absolute 3D structure of a crystalAtomic coordinates, bond lengths, bond angles, packing diagrams
Differential Scanning Calorimetry (DSC)Measuring thermal transitions (melting, crystallization)Thermogram showing melting points and transition enthalpies
Thermogravimetric Analysis (TGA)Assessing thermal stability and solvent contentMass loss as a function of temperature
Infrared/Raman SpectroscopyProbing differences in intermolecular interactionsShifts in vibrational frequencies between polymorphs

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)
SNArK₂CO₃, DMF, 80°C~65–75
AmidationNH₃ (aq.), THF, 0°C~80–85

Validation : Monitor intermediates via TLC and confirm the final product using ¹H/¹³C NMR (e.g., methoxy singlet at δ 3.8 ppm) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Use a multi-technique approach:

  • ¹H/¹³C NMR : Identify characteristic peaks, such as the methoxy group (δ 3.8 ppm), amide NH (δ 6.5–7.0 ppm), and aromatic protons (δ 6.7–7.2 ppm) .
  • FT-IR : Confirm the presence of amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 238.1184 (calculated for C₁₁H₁₅NO₃).
  • HPLC Purity Check : Use a C18 column (MeCN:H₂O = 70:30) to ensure ≥95% purity .

Advanced: What strategies can address conflicting data regarding the bioactivity of this compound in different assay systems?

Answer:
Contradictions in bioactivity (e.g., antioxidant vs. neurotoxic effects) may arise from assay-specific conditions or metabolite interactions. Mitigation strategies include:

  • Comparative Dose-Response Studies : Test the compound across a broad concentration range (nM–mM) in parallel assays (e.g., DPPH radical scavenging vs. MTT cell viability) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in cell lysates .
  • Receptor Binding Assays : Evaluate off-target effects using panels like CEREP’s Psychoactive Drug Screen .

Example : A 2024 study resolved discrepancies in neuroprotective activity by identifying a metabolite (2-(2-methoxyphenoxy)butanoic acid) that antagonized parent compound effects in hippocampal neurons .

Advanced: How does the substitution pattern on the phenoxy ring influence the compound's reactivity and biological activity?

Answer:
The position of substituents on the phenoxy ring critically impacts both chemical reactivity and bioactivity:

  • Reactivity : Electron-donating groups (e.g., methoxy at ortho position) enhance SNAr rates but reduce electrophilic substitution. For example, 2-methoxy substitution increases acyl chloride stability compared to para-methoxy analogs .
  • Bioactivity : Ortho-methoxy groups improve blood-brain barrier penetration, as seen in neuroactive analogs (e.g., 2-Methoxyamphetamine), but may reduce antioxidant efficacy due to steric hindrance .

Q. Structural Comparison :

Substituent PositionLogPEC₅₀ (Antioxidant)
Ortho-methoxy2.145 µM
Para-methoxy1.828 µM

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Answer:

  • Short-Term : Store at 4°C in a desiccator (≤1 month).
  • Long-Term : Aliquot and store at -20°C under argon to prevent hydrolysis/oxidation. Avoid freeze-thaw cycles .
  • Stability Validation : Periodically check purity via HPLC. Degradation manifests as a new peak at 4.2 min (hydrolyzed acid form) .

Advanced: What in silico methods are effective in predicting the pharmacokinetic properties of this compound derivatives?

Answer:

  • ADMET Prediction : Use SwissADME to estimate LogP (2.1), BBB permeability (CNS MPO score = 4.2), and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate binding to target receptors (e.g., NMDA receptors) using GROMACS with CHARMM36 force fields .
  • QSAR Models : Train models on PubChem BioAssay data (AID 1259351) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Case Study : A 2023 QSAR model predicted that para-chloro substitution would enhance metabolic stability (t₁/₂ = 8.2 h vs. 3.5 h for parent compound) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.